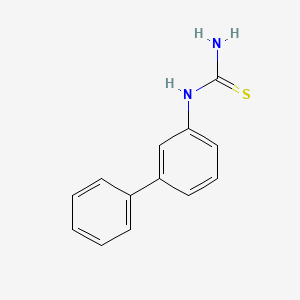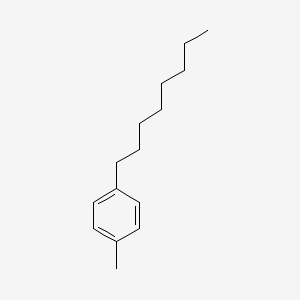
1,16-Dichlorohexadecane
描述
1,16-Dichlorohexadecane is an organic compound with the molecular formula C₁₆H₃₂Cl₂ It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the terminal carbon atoms of a sixteen-carbon alkane chain
准备方法
Synthetic Routes and Reaction Conditions
1,16-Dichlorohexadecane can be synthesized through several methods, including:
-
Chlorination of Hexadecane: : This method involves the direct chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the terminal positions.
-
Reduction and Chlorination of Hexadecanedioic Acid: : Another method involves the reduction of hexadecanedioic acid to hexadecanediol, followed by chlorination. The reduction can be achieved using lithium aluminum hydride, and the chlorination can be performed using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of hexadecane due to its simplicity and cost-effectiveness. The process is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions
1,16-Dichlorohexadecane undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
-
Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of hexadecadiene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like tetrahydrofuran or hexane.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1,16-hexadecanediol, 1,16-dialkoxyhexadecane, or 1,16-diaminohexadecane can be formed.
Elimination Reactions: The major product is typically 1,16-hexadecadiene.
科学研究应用
1,16-Dichlorohexadecane has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.
-
Material Science: : The compound is used in the preparation of specialized materials, such as liquid crystals and polymeric materials with unique properties.
-
Biological Studies: : It is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
作用机制
The mechanism of action of 1,16-dichlorohexadecane primarily involves its reactivity as a dichloroalkane. The chlorine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
1,14-Dichlorotetradecane: Similar in structure but with a shorter carbon chain.
1,18-Dichlorooctadecane: Similar in structure but with a longer carbon chain.
1,16-Dibromohexadecane: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness
1,16-Dichlorohexadecane is unique due to its specific chain length and the presence of chlorine atoms at the terminal positions. This structure imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to form specific elimination products. The compound’s amphiphilic nature also makes it valuable in studies involving lipid interactions and membrane biology.
属性
IUPAC Name |
1,16-dichlorohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Cl2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAWKUCPRHLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCl)CCCCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337706 | |
| Record name | 1,16-Dichlorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-39-9 | |
| Record name | 1,16-Dichlorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



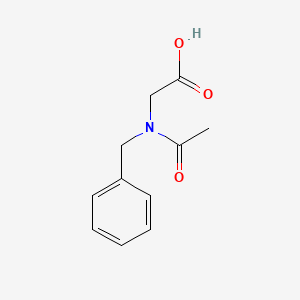
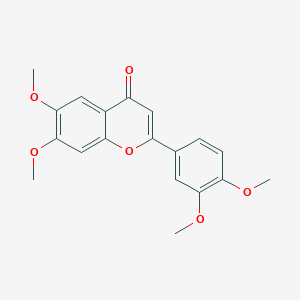
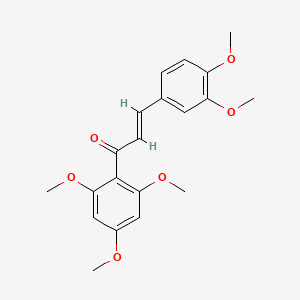
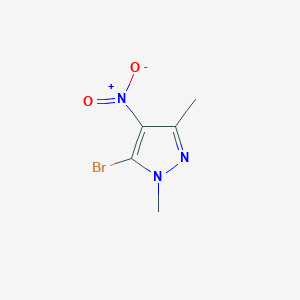

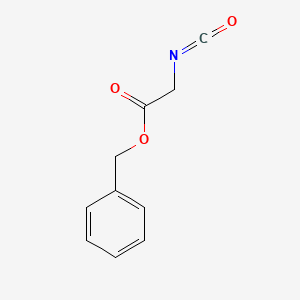
![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)
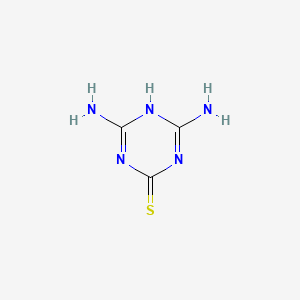
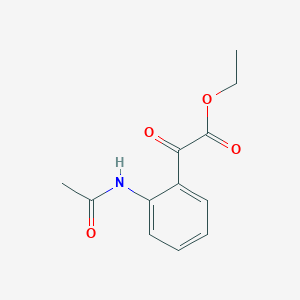
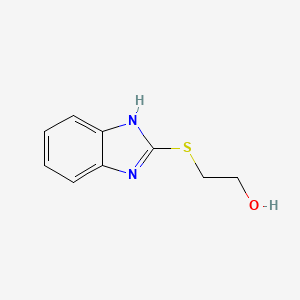
![[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-](/img/structure/B3057121.png)
